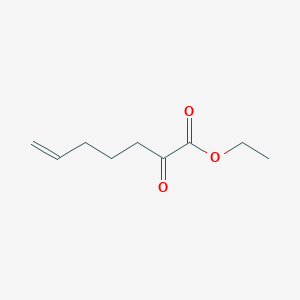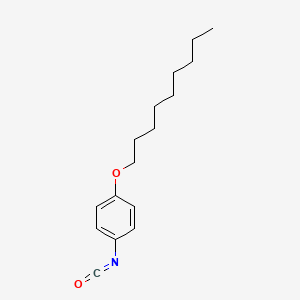
1-Isocyanato-4-(nonyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-(nonyloxy)benzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nonyloxy group (-O-(CH₂)₉-). This compound is part of the broader class of aromatic isocyanates, which are known for their reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(nonyloxy)benzene typically involves the reaction of 4-(nonyloxy)aniline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows:
Formation of the Intermediate: 4-(Nonyloxy)aniline reacts with phosgene to form the corresponding carbamoyl chloride intermediate.
Formation of the Isocyanate: The intermediate undergoes thermal decomposition to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-4-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens and nitro groups.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines (R-NH₂) or alcohols (R-OH) are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-Isocyanato-4-(nonyloxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-4-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or carbamate linkages. This reactivity underlies its utility in polymer chemistry and bioconjugation techniques.
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-methoxybenzene: Similar structure but with a methoxy group (-OCH₃) instead of a nonyloxy group.
1-Isocyanato-4-nitrobenzene: Contains a nitro group (-NO₂) instead of a nonyloxy group.
Uniqueness: 1-Isocyanato-4-(nonyloxy)benzene is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its shorter-chain or differently substituted analogs.
Propriétés
Numéro CAS |
55792-40-0 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-isocyanato-4-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14-18/h9-12H,2-8,13H2,1H3 |
Clé InChI |
WOOQIOFHXFKOOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


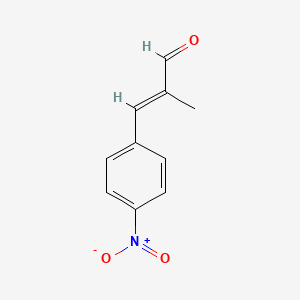

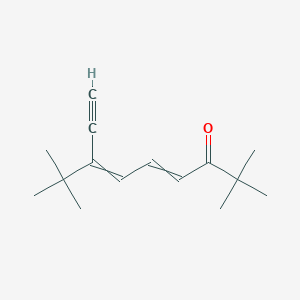

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
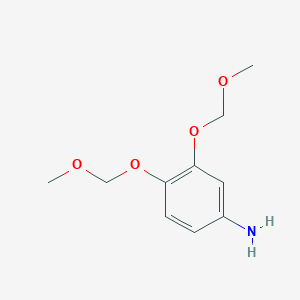


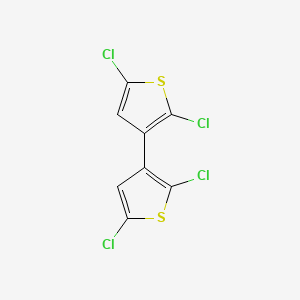

![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

